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Abstract

Salinazid, with the IUPAC name N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-
carbohydrazide, is a hydrazone derivative of the primary antitubercular drug isoniazid.[1][2] Its
unigue chemical architecture, combining a pyridine ring, a hydrazone linkage, and a salicyl
group, contributes to its biological activity, which primarily involves the inhibition of mycolic acid
synthesis in the mycobacterial cell wall.[1] This technical guide provides an in-depth overview
of the chemical synthesis and comprehensive structural characterization of Salinazid, offering
detailed experimental protocols and tabulated data to support research and development
endeavors.

Physicochemical Properties

Salinazid is a crystalline solid at room temperature.[1] Its core structure consists of a pyridine-
4-carboxamide group linked via an (E)-configured hydrazone to a 2-hydroxybenzaldehyde
substituent.[3] The molecule's key physicochemical properties are summarized in Table 1.
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Property Value Reference
N'-[(E)-(2-
IUPAC Name hydroxyphenyl)methylidene]pyr

idine-4-carbohydrazide

CAS Number 495-84-1
Molecular Formula C13H11N302
Molecular Weight 241.24 g/mol
Exact Mass 241.0851 g/mol

232-233 °C (can vary with

Melting Point

crystal form)
Appearance Crystalline solid

Poor in water (0.005 g/100
Solubility mL); Soluble in DMSO and

ethanol

Chemical Synthesis

The most common and direct method for synthesizing Salinazid is through a condensation
reaction. This reaction joins isonicotinohydrazide (isoniazid) and 2-hydroxybenzaldehyde
(salicylaldehyde). The process involves the nucleophilic attack of the terminal nitrogen of the
hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water
molecule to form the characteristic imine (C=N) bond of the hydrazone. Alternative methods,
such as solid-phase and microwave-assisted synthesis, have been explored to improve
reaction efficiency and yield.
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Figure 1: Chemical Synthesis Pathway of Salinazid
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Figure 1: Chemical Synthesis Pathway of Salinazid

Experimental Protocol: Synthesis of Salinazid

This protocol describes the synthesis of Salinazid via the condensation of isonicotinohydrazide
and salicylaldehyde.

» Reactant Preparation: In a round-bottom flask, dissolve isonicotinohydrazide (1.0 equivalent)
in a minimal amount of absolute ethanol.

» Addition: To this solution, add salicylaldehyde (1.0 equivalent) dropwise while stirring.

¢ Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain
reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography
(TLC).
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e Crystallization: Upon completion, allow the reaction mixture to cool slowly to room

temperature. The product, Salinazid, will precipitate as a crystalline solid.

« |solation: Collect the precipitated product by vacuum filtration.

 Purification: Wash the collected solid with a small amount of cold ethanol to remove any

unreacted starting materials. For higher purity, the crude product can be recrystallized from

hot ethanol.

» Drying: Dry the purified Salinazid crystals under vacuum to yield the final product.

Structural Characterization

The definitive structure of a synthesized compound is confirmed through a combination of

spectroscopic and analytical techniques. For Salinazid, these include Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), UV-Visible

Spectroscopy, and X-ray Crystallography.

Figure 2: Workflow for Structural Characterization
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Figure 2: Workflow for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-ds) due to
Salinazid's solubility in this solvent.

3.1.1. Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of purified Salinazid in 0.6-0.7 mL of
DMSO-ds in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).

o Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual
solvent peak of DMSO-ds (6 ~2.50 ppm for *H and & ~39.52 ppm for 13C).

3.1.2. Representative NMR Data

The expected chemical shifts for Salinazid in DMSO-de are summarized in Table 2. These
values are based on typical shifts for the functional groups present.

1H NMR (DMSO-de) Assignment 13C NMR (DMSO-de)  Assignment

~12.0 ppm (s, 1H) -OH (phenolic) ~165 ppm C=0 (amide)

~11.5 ppm (s, 1H) -NH- (amide) ~158 ppm C-OH (aromatic)

~8.7 ppm (d, 2H) Pyridine H (ortho to N)  ~150 ppm Pyridine C (ortho to N)
~8.5 ppm (s, 1H) -N=CH- (imine) ~145 ppm C=N (imine)

~7.8 ppm (d, 2H) Pyridine H (metato N)  ~140 ppm Z)iriod)ine C (parato
~6.9-7.4 ppm (m, 4H) Salicyl aromatic H ~116-132 ppm Salicyl aromatic C
~122 ppm Pyridine C (meta to N)
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s = singlet, d = doublet, m = multiplet

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

3.2.1. Experimental Protocol: FTIR Analysis

o Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of
finely ground Salinazid or use an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum over a range of 4000-400 cm~1,

e Analysis: Identify the characteristic absorption bands corresponding to the functional groups
in Salinazid.

3.2.2. Characteristic IR Absorption Bands

Key vibrational frequencies for Salinazid are presented in Table 3.

Wavenumber (cm~—?) Vibration Type Functional Group
3400 - 3200 (broad) O-H Stretch Phenolic -OH
~3200 N-H Stretch Amide N-H

~3050 C-H Stretch Aromatic C-H
~1660 C=0 Stretch Amide | band
~1620 C=N Stretch Imine

1600 - 1450 C=C Stretch Aromatic rings
~1550 N-H Bend Amide Il band
~1280 C-O Stretch Phenolic C-O

Mass Spectrometry (MS)
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MS provides information on the mass-to-charge ratio (m/z) of the molecule, confirming its
molecular weight. The fragmentation pattern can also offer structural insights.

3.3.1. Experimental Protocol: MS Analysis

« lonization: Use a suitable ionization technique, such as Electrospray lonization (ESI) or
Electron Impact (El).

e Analysis: Analyze the sample in a mass spectrometer to determine the m/z of the molecular
ion [M+H]* or [M]*e.

o Fragmentation: If using a technique like tandem MS (MS/MS), induce fragmentation to
observe characteristic daughter ions. The primary fragmentation would likely occur at the N-
N or N-C amide bonds.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extensive
conjugation in Salinazid, involving the two aromatic rings and the hydrazone bridge, results in
characteristic absorptions in the UV-visible range.

3.4.1. Experimental Protocol: UV-Vis Analysis

o Sample Preparation: Prepare a dilute solution of Salinazid in a UV-transparent solvent, such
as ethanol.

o Data Acquisition: Record the absorption spectrum, typically from 200 to 500 nm, using a
dual-beam UV-Vis spectrophotometer.

e Analysis: Identify the wavelength of maximum absorbance (Amax), which corresponds to
electronic transitions like T - 1T*.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the
precise three-dimensional arrangement of atoms, bond lengths, and bond angles. Salinazid is
known to exist in multiple polymorphic forms.
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3.5.1. Experimental Protocol: X-ray Crystallography

o Crystal Growth: Grow single crystals of Salinazid suitable for diffraction, typically by slow
evaporation of a saturated solution (e.g., in ethanol).

» Data Collection: Mount a crystal on a diffractometer and collect diffraction data by exposing it
to a monochromatic X-ray beam.

e Structure Solution and Refinement: Process the diffraction data to solve and refine the
crystal structure, yielding a detailed molecular model.

3.5.2. Crystallographic Data

The crystallographic data for one form of Salinazid is available in the Cambridge
Crystallographic Data Centre (CCDC) under the deposition number 267048. A summary of
typical crystallographic parameters is provided in Table 4.

Parameter Value (Representative)
CCDC Deposition No. 267048
Crystal System Orthorhombic
Space Group P212121

a (A) [Value]

b (A) [Value]

c (A) [Value]

a (°) 90

B () 90

y (©) 920

Volume (A3) [Value]

Z 4
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Note: Specific unit cell parameters (a, b, ¢, Volume) should be obtained from the CCDC
deposition file.

Conclusion

The synthesis of Salinazid is a straightforward and well-established chemical transformation.
Its structural integrity can be rigorously confirmed through a suite of standard analytical
techniques. This guide provides the fundamental protocols and reference data necessary for
the preparation and characterization of Salinazid, serving as a valuable resource for
researchers in medicinal chemistry and drug development. The detailed characterization is
crucial for understanding its structure-activity relationship and for the development of new
pharmaceutical formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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